molecular formula C₂₉H₄₄O₇ B110560 Digitoxigenin monodigitoxoside CAS No. 18404-43-8

Digitoxigenin monodigitoxoside

Cat. No.: B110560
CAS No.: 18404-43-8
M. Wt: 504.7 g/mol
InChI Key: NQOMDNMTNVQXRR-WQLPVBBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desglucocoroloside belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. Desglucocoroloside exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Desglucocoroloside has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, desglucocoroloside is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, desglucocoroloside can be found in green vegetables, herbs and spices, and tea. This makes desglucocoroloside a potential biomarker for the consumption of these food products.

Properties

CAS No.

18404-43-8

Molecular Formula

C₂₉H₄₄O₇

Molecular Weight

504.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O7/c1-16-26(32)23(30)14-25(35-16)36-19-6-9-27(2)18(13-19)4-5-22-21(27)7-10-28(3)20(8-11-29(22,28)33)17-12-24(31)34-15-17/h12,16,18-23,25-26,30,32-33H,4-11,13-15H2,1-3H3/t16-,18-,19+,20-,21+,22-,23+,25+,26-,27+,28-,29+/m1/s1

InChI Key

NQOMDNMTNVQXRR-WQLPVBBFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O

melting_point

190-192°C

57361-72-5

physical_description

Solid

Synonyms

3β-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide;  Evatromonoside;  (3β,5β)-3-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide;  2,6-Dideoxy-β-D-ribo-hexopyranoside-digitoxigenin-3;  2,6-Dideoxy-β-D-ri

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
Digitoxigenin monodigitoxoside
Reactant of Route 6
Digitoxigenin monodigitoxoside

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